Diethyl 5-aminoisophthalate

Vue d'ensemble

Description

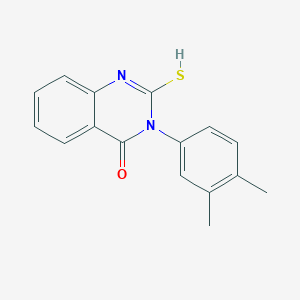

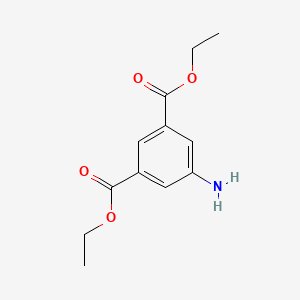

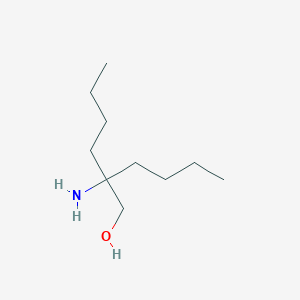

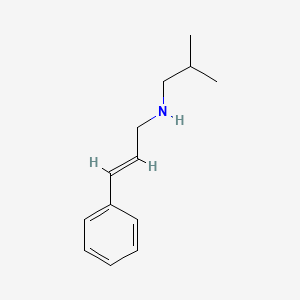

Diethyl 5-aminoisophthalate is an important organic intermediate . It has a molecular formula of C12H15NO4 and an average mass of 237.252 Da .

Molecular Structure Analysis

The InChI code for Diethyl 5-aminoisophthalate is 1S/C12H15NO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 . This provides a detailed representation of the molecule’s structure.

Physical And Chemical Properties Analysis

Diethyl 5-aminoisophthalate has a molecular formula of C12H15NO4 and an average mass of 237.252 Da . More specific physical and chemical properties are not provided in the search results.

Applications De Recherche Scientifique

Selective Chemodosimeter for Mercury(II):

- DEA derivatives like Schiff base and its copper(II) complex have been shown to be highly selective chemodosimeters for mercury(II). They display distinctive behavior towards Hg(2+), indicating potential use in detecting mercury(II) ions in various environments (Kumar et al., 2014).

Gas Chromatography for Medicinal Intermediates:

- DEA is used as an internal standard in gas chromatography for the separation and determination of medicinal intermediates like methyl 3-amino-2-thiophenecarboxylate (Feng, 2004).

Synthesis of Optically Active Polyamides:

- DEA is involved in the synthesis of novel optically active polyamides, showing potential in material sciences for creating materials with specific optical properties (Mallakpour & Taghavi, 2008).

Toxicity Studies:

- DEA has been studied for its toxicological impact, particularly in aquatic environments. For instance, its effects on the hematological parameters of freshwater fish indicate its potential ecological risks (Sepperumal & Saminathan, 2013).

Phosphorylated Peptidomimetics Synthesis:

- Derivatives of DEA have been employed in the synthesis of phosphorylated peptidomimetics, indicating its importance in pharmaceutical and biochemical research (Lukashuk et al., 2013).

Magnetic Properties of Metal Cation Polymers:

- DEA-based ligands have been utilized to synthesize polymers with distinct magnetic properties. These properties are significant for potential applications in materials science and electronics (Wu et al., 2002).

Metal-Organic Frameworks and Luminescent Properties:

- DEA has been used in the creation of metal-organic frameworks (MOFs) with tunable luminescent properties, which could be significant in the development of sensors and other photonic devices (Luo et al., 2011).

Phasing Tool for Protein Structure Determination:

- DEA derivatives have been used as phasing tools for protein structure determination in crystallography, indicating their utility in molecular biology and biochemistry (Beck et al., 2010).

Corrosion Inhibitors:

- Certain DEA derivatives have been investigated as corrosion inhibitors, providing insights into industrial applications, especially in metal preservation and protection (Gupta et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

diethyl 5-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRVPAXIXNQFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 5-aminoisophthalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B7760680.png)